molecular formula C16H18N2O4 B11950489 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione CAS No. 101289-49-0

1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione

Cat. No.: B11950489
CAS No.: 101289-49-0
M. Wt: 302.32 g/mol
InChI Key: CTFNIOFYXYHXHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione typically involves the acetylation of resorcinol with different acetylating agents in the presence of Lewis acids. For example, heating resorcinol with acetyl chloride and anhydrous FeCl3 can yield the desired compound . Another method involves the treatment of resorcinol with acetic anhydride and freshly fused zinc chloride at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione is unique due to its specific structural configuration and the presence of both acetyl and phenyl groups

Properties

CAS No.

101289-49-0

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

1,3-diacetyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H18N2O4/c1-4-16(13-8-6-5-7-9-13)14(21)17(11(2)19)10-18(12(3)20)15(16)22/h5-9H,4,10H2,1-3H3

InChI Key

CTFNIOFYXYHXHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(CN(C1=O)C(=O)C)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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